![molecular formula C18H17ClN2O2 B303133 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide, commonly known as CNO, is a chemical compound that has been widely used in scientific research. It belongs to the class of designer receptors exclusively activated by designer drugs (DREADDs) and has been used to manipulate neuronal activity in both in vitro and in vivo experiments.

Wirkmechanismus

CNO functions by binding to and activating N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide, which are modified G protein-coupled receptors that are not naturally found in the body. There are two types of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide: hM4Di, which inhibits neuronal activity, and hM3Dq, which activates neuronal activity. CNO selectively binds to hM4Di and hM3Dq, allowing researchers to manipulate neuronal activity in a specific and reversible manner.

Biochemical and Physiological Effects:

CNO has been shown to have minimal off-target effects and is well-tolerated by animals. It does not affect endogenous neurotransmitter release or alter baseline neuronal activity. CNO has been used to induce behavioral changes in animals, such as reducing anxiety-like behavior and increasing social interaction. It has also been used to study the neural circuits involved in addiction and reward.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using CNO in lab experiments is its specificity and reversibility. It allows researchers to manipulate neuronal activity in a precise and controlled manner. CNO is also easy to administer and has minimal off-target effects. However, CNO has a short half-life and can be rapidly metabolized in vivo, which may limit its use in certain experiments. It also requires the use of genetically modified animals, which may not be available in all labs.

Zukünftige Richtungen

There are several future directions for research involving CNO. One area of research is to develop new N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide that are more sensitive to CNO and have improved pharmacokinetic properties. Another area of research is to use CNO to study the role of specific neuronal populations and circuits in disease states, such as addiction and depression. CNO can also be used to study the effects of chronic drug exposure on neuronal activity and behavior. Finally, CNO can be used to develop new therapies for neurological and psychiatric disorders by selectively modulating neuronal activity in specific brain regions.

Synthesemethoden

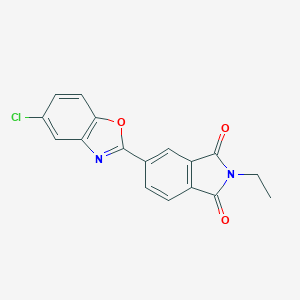

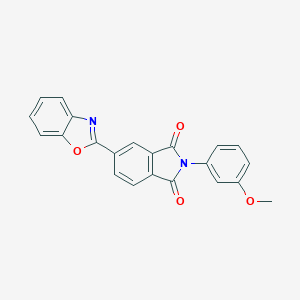

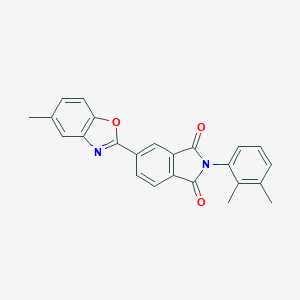

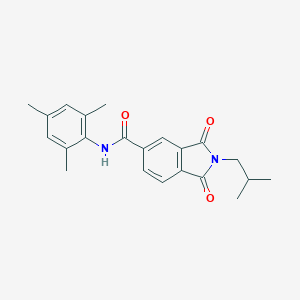

CNO can be synthesized using a two-step process. The first step involves the synthesis of 5-chloro-2-aminobenzoxazole, which is then reacted with 4-bromobenzyl chloride to obtain the intermediate product. The final product is obtained by reacting the intermediate product with 3-methylbutanoyl chloride. The purity of the final product can be confirmed using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

CNO has been widely used in scientific research to manipulate neuronal activity in both in vitro and in vivo experiments. It is a useful tool for studying the function of specific neuronal populations and circuits in the brain. CNO has been used to activate or inhibit neurons in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. It has also been used to study the role of specific neurotransmitters, such as dopamine and serotonin, in behavior and cognition.

Eigenschaften

Produktname |

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |

|---|---|

Molekularformel |

C18H17ClN2O2 |

Molekulargewicht |

328.8 g/mol |

IUPAC-Name |

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |

InChI |

InChI=1S/C18H17ClN2O2/c1-11(2)9-17(22)20-14-6-3-12(4-7-14)18-21-15-10-13(19)5-8-16(15)23-18/h3-8,10-11H,9H2,1-2H3,(H,20,22) |

InChI-Schlüssel |

ZIAXDCVNBNPGNX-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |

Kanonische SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)

![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)

![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)

![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)

![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)

![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)

![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)